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molecular formula C8H11Na B1602487 Sodium isopropylcyclopentadienide CAS No. 65090-77-9

Sodium isopropylcyclopentadienide

Cat. No. B1602487
M. Wt: 130.16 g/mol
InChI Key: IWYSOVJPHUTFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992305

Procedure details

Sodium isopropylcyclopentadienide is prepared in THF as described in Preparation A. Then dimeric allyl nickel bromide is prepared by reacting 70 g of nickel carbonyl and 50 ml of allyl bromide in 200 ml of THF. The final solution is added dropwise onto the solution of sodium isopropylcyclopentadienide and allowed to stir at room temperature for two hours. The mixture becomes violet immediately and NaBr precipitates. The solution containing isopropylcyclopentadienyl nickel allyl is transferred to another flask and solvent is removed by pumping at or below room temperature. The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel carbonyl
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni:9].C([Br:13])C=C.[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22]>C1COCC1>[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22].[CH2:15]([Ni:9][Br:13])[CH:14]=[CH2:17] |f:0.1.2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
nickel carbonyl
Quantity
70 g
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[C-]1C=CC=C1.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation A
CUSTOM
Type
CUSTOM
Details
NaBr precipitates
ADDITION
Type
ADDITION
Details
The solution containing isopropylcyclopentadienyl nickel allyl
CUSTOM
Type
CUSTOM
Details
is transferred to another flask
CUSTOM
Type
CUSTOM
Details
solvent is removed
CUSTOM
Type
CUSTOM
Details
below room temperature
CUSTOM
Type
CUSTOM
Details
The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)[C-]1C=CC=C1.[Na+]
Name
Type
product
Smiles
C(C=C)[Ni]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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